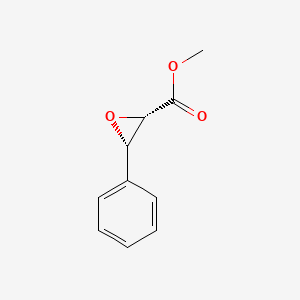
methyl (2S,3S)-3-phenyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical research. This compound features a three-membered oxirane ring, a phenyl group, and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include a titanium isopropoxide catalyst, diethyl tartrate as a chiral ligand, and tert-butyl hydroperoxide as the oxidant.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biocatalysts for enantioselective synthesis is gaining traction due to its environmental benefits and cost-effectiveness .
化学反応の分析
Types of Reactions: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include sodium azide, lithium aluminum hydride, and various amines. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran or dichloromethane.
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Major Products:
Nucleophilic Ring Opening: β-substituted alcohols or amines.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
科学的研究の応用
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions. The compound’s chiral nature also allows for enantioselective reactions, making it valuable in asymmetric synthesis .
類似化合物との比較
Methyl (2R,3R)-3-phenyloxirane-2-carboxylate: The enantiomer of the compound, differing in the stereochemistry of the oxirane ring.
Methyl (2S,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: A similar compound with a methoxy-substituted phenyl group.
Methyl (2S,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: A similar compound with a chloro-substituted phenyl group.
Uniqueness: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral building block in asymmetric synthesis distinguishes it from other epoxide compounds .
特性
CAS番号 |
40956-18-1 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
methyl (2S,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |
InChIキー |
HAFFKTJSQPQAPC-IUCAKERBSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
異性体SMILES |
COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
正規SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-68-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















